4-[(E)-(2-{[(3,4-dimethylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid
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Overview
Description
4-[(E)-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound that belongs to the family of benzoic acids It is characterized by its unique structure, which includes a benzoic acid core substituted with a dimethylphenyl group and a carbamoylformamidoimino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene using potassium permanganate (KMnO4) under acidic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and an appropriate alkylating agent.
Formation of the Carbamoylformamidoimino Moiety: This step involves the reaction of the benzoic acid derivative with a suitable carbamoylformamidoimino precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or reducing metals in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst or reducing
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-[(E)-[[2-(3,4-dimethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H17N3O4/c1-11-3-8-15(9-12(11)2)20-16(22)17(23)21-19-10-13-4-6-14(7-5-13)18(24)25/h3-10H,1-2H3,(H,20,22)(H,21,23)(H,24,25)/b19-10+ |
InChI Key |
LCOGZSHQCGEWJV-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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